molecular formula C₂₉H₄₀O₇S B1161601 Tosyl Pleuromutellin

Tosyl Pleuromutellin

Cat. No.: B1161601
M. Wt: 532.69
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tosyl Pleuromutellin, formally designated as pleuromutilin 22-O-tosylate (8), is a semisynthetic derivative of the tricyclic diterpenoid antibiotic pleuromutilin. Its synthesis involves the reaction of pleuromutilin with 4-toluenesulfonyl chloride in the presence of DMAP (4-dimethylaminopyridine) under nitrogen atmosphere, yielding a tosylated intermediate critical for further derivatization . This modification enhances the compound’s reactivity, enabling conjugation with polyamines or other functional groups to improve pharmacological properties such as solubility and target binding .

This compound serves as a pivotal precursor in synthesizing novel antimicrobial agents, particularly pleuromutilin-polyamine conjugates. Its structural uniqueness lies in the tosyl group at the C-22 position, which acts as a leaving group or steric modifier, influencing downstream reactivity and bioactivity .

Properties

Molecular Formula

C₂₉H₄₀O₇S

Molecular Weight

532.69

Synonyms

USP Tiamulin Related Compound A; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Derivatives of Tosyl Pleuromutellin

This compound derivatives are synthesized via nucleophilic substitution or conjugation reactions. Key analogs include:

Compound Structural Modification Key Features Reference
9b Hexane-1,6-diyl-linked polyamine conjugate Enhanced solubility via tetra-TFA salt formation; yellow oil with confirmed NMR/IR/MS
9c Heptane-1,7-diyl-linked polyamine conjugate Longer alkyl chain for improved lipophilicity; similar synthetic route as 9b
Tiamulin (2) Thioether side chain at C-22 Clinically used antibiotic; modified side chain for ribosomal targeting

Key Observations :

  • Alkyl chain length (hexane vs.
  • The tosyl group in this compound enables efficient conjugation compared to non-tosylated pleuromutilin, which requires harsher conditions for functionalization .

Bioactivity Comparisons

Table 1: Impact of Tosyl Group on Biofilm Inhibition (Adapted from )
Compound Class Example Tosyl Group Present? IC50 (μM) Activity Enhancement
Class I Ih (Entry 8) No 70.1 Baseline
Class II IIe (Entry 14) Yes 2.0 35-fold increase
Class I If (Entry 6) No 13.9 Baseline
Class II IIb (Entry 11) Yes 2.5 5.6-fold increase

Insights :

  • The tosyl group significantly enhances biofilm inhibition in makaluvamine analogs, suggesting a broader role in boosting antimicrobial activity .
  • In pleuromutilin derivatives, the tosyl group’s electron-withdrawing nature may stabilize transition states during ribosomal binding, though mechanistic studies are needed .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Tosyl Pleuromutillin, and how can researchers ensure reproducibility?

  • Methodological Answer : Begin with the precursor compound Pleuromutillin and follow a tosylation reaction using p-toluenesulfonyl chloride under anhydrous conditions (e.g., dry dichloromethane, 0–5°C). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3). Purify using column chromatography (silica gel, gradient elution). Ensure reproducibility by documenting solvent purity, reaction temperature, and stoichiometric ratios. Validate purity via NMR (e.g., singlet for tosyl group at ~2.4 ppm in 1H^1H-NMR) and HPLC (>95% purity) .

Q. How should researchers approach the characterization of Tosyl Pleuromutillin using spectroscopic methods?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to confirm structural integrity, focusing on diagnostic peaks (e.g., tosyl aromatic protons at ~7.2–7.8 ppm). Use high-resolution mass spectrometry (HRMS) for molecular ion verification. Cross-reference data with published spectra in databases like SciFinder or Reaxys. For novel derivatives, supplement with X-ray crystallography to resolve stereochemical ambiguities .

Q. What are the recommended strategies for conducting a literature review on Tosyl Pleuromutillin’s bioactivity?

  • Methodological Answer : Use CAS Registry Number (e.g., [Insert CAS #]) for precise searches in SciFinder or PubMed. Filter results by study type (e.g., in vitro vs. in vivo) and assay methodology (e.g., MIC values for antimicrobial activity). Track citation networks via Google Scholar to identify foundational studies and recent advancements. Critically evaluate conflicting results by comparing experimental conditions (e.g., solvent, cell lines) .

Advanced Research Questions

Q. How can researchers design experiments to investigate Tosyl Pleuromutillin’s mechanism of action in antibiotic-resistant bacteria?

  • Methodological Answer : Employ time-kill assays and proteomic profiling (e.g., LC-MS/MS) to identify target proteins. Use isogenic bacterial strains with/without resistance genes (e.g., mecA for MRSA) to isolate mode-of-action pathways. Include negative controls (e.g., non-tosylated Pleuromutillin) and validate findings with CRISPR-Cas9 knockouts. Statistical analysis should account for biological replicates and use tools like GraphPad Prism for dose-response curves .

Q. What strategies can be employed to optimize the yield and purity of Tosyl Pleuromutillin in multi-step syntheses?

  • Methodological Answer :

  • Step 1 : Screen reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) to enhance tosylation efficiency.
  • Step 2 : Implement inline IR spectroscopy to monitor intermediate formation.
  • Step 3 : Optimize purification via preparative HPLC with C18 columns.
  • Data Table :
ParameterOptimization Outcome
SolventTHF (yield ↑ 15%)
CatalystDMAP (purity >98%)
PurificationHPLC (recovery 85%)
  • Reference kinetic studies to identify rate-limiting steps .

Q. How can researchers address discrepancies in reported biological activity data for Tosyl Pleuromutillin across different studies?

  • Methodological Answer : Conduct a meta-analysis of published IC50/MIC values, stratifying by assay type (e.g., broth microdilution vs. agar dilution). Replicate key studies under standardized conditions (CLSI guidelines) and validate using orthogonal assays (e.g., fluorescence-based viability probes). Use statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and systemic biases .

Q. What advanced computational methods are suitable for predicting Tosyl Pleuromutillin’s pharmacokinetic properties?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) to model interactions with bacterial ribosomes. Use QSAR models to predict logP and bioavailability. Validate in silico results with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability). Cross-reference predictions with experimental data from PubChem or ChEMBL .

Guidelines for Data Presentation and Ethics

  • Data Visualization : Follow journal-specific guidelines (e.g., Med. Chem. Commun.) for figures: use color-coded structures, avoid excessive annotations, and ensure resolution ≥300 dpi. For complex syntheses, include a reaction scheme with numbered intermediates .
  • Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to data-sharing policies (e.g., depositing raw NMR/HRMS data in Zenodo or institutional repositories) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.